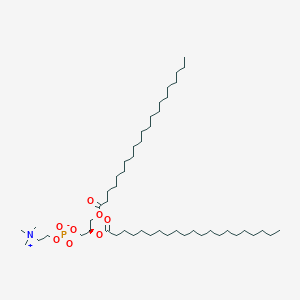

1,2-Diheneicosanoyl-sn-glycero-3-phosphocholine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Glycerophospholipids [GP] -> Glycerophosphocholines [GP01] -> Diacylglycerophosphocholines [GP0101]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2R)-2,3-di(henicosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H100NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-49(52)56-46-48(47-58-60(54,55)57-45-44-51(3,4)5)59-50(53)43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h48H,6-47H2,1-5H3/t48-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFFSGJSMHPWZOB-QSCHNALKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H100NO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

874.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 1,2-diheneicosanoyl-sn-glycero-3-phosphocholine (DHEPC)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis pathway for 1,2-diheneicosanoyl-sn-glycero-3-phosphocholine (DHEPC), a saturated phospholipid of significant interest in lipid research and drug delivery systems. This document details the core chemical synthesis methodologies, experimental protocols, and data pertinent to its production.

Introduction

This compound (DHEPC) is a symmetric saturated phosphatidylcholine containing two 21-carbon fatty acid chains (heneicosanoic acid). Its long, saturated acyl chains impart distinct physicochemical properties, influencing membrane fluidity, stability, and phase transition temperature. These characteristics make DHEPC a valuable component in the formulation of liposomes and other lipid-based nanoparticles for drug delivery, as well as a tool in biophysical studies of lipid membranes. This guide focuses on a robust and widely applicable chemical synthesis route.

Core Synthesis Pathway: Steglich Esterification

The most common and effective method for synthesizing DHEPC and other symmetric saturated phosphatidylcholines is the Steglich esterification. This method involves the direct acylation of the two hydroxyl groups of sn-glycero-3-phosphocholine (GPC) with heneicosanoic acid. The reaction is facilitated by a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-(dimethylamino)pyridine (DMAP).

The overall reaction can be summarized as follows:

sn-glycero-3-phosphocholine + 2 Heneicosanoic Acid --(DCC, DMAP)--> this compound

A key advantage of this method is its mild reaction conditions, which preserve the stereochemistry of the chiral sn-glycero-3-phosphocholine backbone.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of long-chain saturated phosphatidylcholines and can be applied to the synthesis of DHEPC.

Materials

-

sn-Glycero-3-phosphocholine (GPC)

-

Heneicosanoic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous solvents (e.g., chloroform, dichloromethane)

-

Purification solvents (e.g., ethyl acetate, acetone)

Reaction Procedure

-

Preparation of Reactants : In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sn-glycero-3-phosphocholine (1 equivalent), heneicosanoic acid (4-5 equivalents), and DMAP (2-3 equivalents) in an anhydrous solvent such as chloroform. To enhance the solubility of GPC, it can be complexed with silica gel prior to the reaction.[1]

-

Initiation of Reaction : To the stirred solution, add a solution of DCC (4-5 equivalents) in the same anhydrous solvent.

-

Reaction Conditions : Seal the flask and stir the reaction mixture at a controlled temperature, typically between 40-50°C, for 24-72 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up : Upon completion, cool the reaction mixture to room temperature. A white precipitate of the byproduct, dicyclohexylurea (DCU), will form. Remove the DCU by filtration.

-

Initial Purification : Wash the filtrate with a dilute acid solution (e.g., 0.1 M HCl) followed by water to remove residual DMAP and other water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

Purification of DHEPC

Purification is critical to obtain high-purity DHEPC. A common method involves sequential recrystallization.

-

Precipitation in Ethyl Acetate : Dissolve the crude product in a minimal amount of warm chloroform and add a larger volume of ethyl acetate. Cool the mixture (e.g., to 4°C) to precipitate the DHEPC while leaving most of the unreacted fatty acid and other byproducts in the solution. Collect the precipitate by centrifugation or filtration.[1][2]

-

Recrystallization from Acetone : Further purify the obtained solid by dissolving it in a small amount of warm chloroform and then adding cold acetone to induce recrystallization of the pure DHEPC.[1][2]

-

Drying : Collect the purified DHEPC and dry it under high vacuum to remove all traces of solvent.

Quantitative Data

While specific yield data for the synthesis of DHEPC is not extensively published, the yields for analogous long-chain saturated phosphatidylcholines synthesized via Steglich esterification are reported to be in the range of 70-85%. The table below summarizes representative data for similar compounds.

| Phosphatidylcholine | Acyl Chain Length | Method | Reported Yield (%) | Reference |

| DMPC | C14:0 | Steglich Esterification | ~80% | [1] |

| DPPC | C16:0 | Acylation with Fatty Acid Anhydride | High Yield | [3] |

| DSPC | C18:0 | Acylation with Acyl Chloride | ~100% | [4] |

Characterization

The identity and purity of the synthesized DHEPC should be confirmed using standard analytical techniques:

-

¹H NMR Spectroscopy : To confirm the presence of the fatty acid chains esterified to the glycerol backbone and the phosphocholine headgroup.[1]

-

³¹P NMR Spectroscopy : To verify the presence of the phosphocholine headgroup, which should exhibit a characteristic singlet.

-

Mass Spectrometry (MS) : To confirm the molecular weight of DHEPC.

-

High-Performance Liquid Chromatography (HPLC) : To assess the purity of the final product. A reverse-phase C18 column with a mobile phase gradient of methanol and water is often used for the separation of phosphatidylcholines.[5]

Conclusion

The chemical synthesis of this compound can be reliably achieved through the Steglich esterification of sn-glycero-3-phosphocholine with heneicosanoic acid. Careful control of reaction conditions and a meticulous purification process are essential for obtaining a high-purity product. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to produce and characterize DHEPC for their specific applications.

References

- 1. Frontiers | High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation [frontiersin.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. A convenient synthesis of phosphatidylcholines: acylation of sn-glycero-3-phosphocholine with fatty acid anhydride and 4-pyrrolidinopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bio.libretexts.org [bio.libretexts.org]

Physicochemical properties of DHEPC lipid

An In-depth Technical Guide on the Physicochemical Properties of 1,2-diheptanoyl-sn-glycero-3-phosphocholine (DHEPC)

Introduction

1,2-diheptanoyl-sn-glycero-3-phosphocholine (DHEPC) is a synthetic, saturated diacyl-glycerophosphocholine, a class of phospholipids that are fundamental components of biological membranes. As a short-chain phospholipid, DHEPC exhibits unique physicochemical properties, including a relatively high critical micelle concentration and distinct phase behavior, which make it a valuable tool in membrane protein research, drug delivery systems, and as a model for studying lipid-lipid and lipid-protein interactions.[1] This guide provides a comprehensive overview of the core physicochemical properties of DHEPC, detailed experimental protocols for its characterization, and its applications for researchers, scientists, and drug development professionals.

Core Physicochemical Properties of DHEPC

The fundamental properties of DHEPC are summarized in the table below. These characteristics define its behavior in both aqueous and non-aqueous environments and are critical for its application in various experimental systems.

| Property | Value | Source |

| IUPAC Name | [(2R)-2,3-di(heptanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | PubChem[1] |

| Synonyms | PC(7:0/7:0), Diheptanoyllecithin | PubChem[1] |

| Molecular Formula | C₂₂H₄₄NO₈P | PubChem[1] |

| Molecular Weight | 481.6 g/mol | PubChem[1] |

| Physical State | Solid | - |

| Phase Transition Temp (Tm) | -3 °C (for DLPC, a longer chain analog) | [2] |

| Chemical Class | Diacylglycerophosphocholine | LIPID MAPS[1] |

Experimental Characterization Protocols

Accurate characterization of DHEPC and its assemblies (e.g., liposomes, micelles) is crucial for its effective use. The following sections detail the methodologies for key analytical techniques.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the heat flow associated with thermal transitions in a material.[3][4] For lipids, it is the gold standard for determining the phase transition temperature (Tm), which corresponds to the shift from a gel-like, ordered state to a fluid, disordered state.[5][6]

Experimental Protocol:

-

Sample Preparation:

-

Prepare a DHEPC dispersion (e.g., liposomes) in a suitable buffer (e.g., PBS) at a known concentration.

-

Accurately weigh and hermetically seal the lipid dispersion into an aluminum DSC pan.

-

Prepare a reference pan containing the same buffer used for the sample.

-

-

Instrument Setup:

-

Place the sample and reference pans into the calorimeter cell.

-

Set the temperature program to scan a range that brackets the expected Tm (e.g., -20°C to 20°C for a short-chain lipid like DHEPC).

-

A typical scan rate is 1-5°C/min.

-

-

Data Acquisition:

-

Initiate the temperature scan. The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.[3]

-

Record the heat flow as a function of temperature. The phase transition will appear as an endothermic peak on the thermogram.

-

-

Data Analysis:

Caption: Workflow for determining lipid phase transition temperature using DSC.

Dynamic Light Scattering (DLS)

DLS, also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles and molecules in suspension.[8][9] It works by measuring the fluctuations in scattered light intensity caused by the Brownian motion of particles.[10] Smaller particles move more rapidly, causing faster fluctuations in scattered light.[8]

Experimental Protocol:

-

Sample Preparation:

-

Prepare DHEPC liposomes or micelles in a filtered, degassed buffer to the desired concentration. The concentration should be optimized to ensure sufficient scattering signal without causing multiple scattering events.

-

Filter the sample through a syringe filter (e.g., 0.22 µm) to remove any large aggregates or dust particles.

-

Pipette the sample into a clean, dust-free cuvette.

-

-

Instrument Setup:

-

Place the cuvette into the DLS instrument's sample holder.

-

Allow the sample to equilibrate to the desired temperature.

-

Enter the solvent viscosity and refractive index parameters into the software.

-

-

Data Acquisition:

-

A laser illuminates the sample, and a detector measures the scattered light at a specific angle (commonly 90° or 173°).

-

The instrument's correlator measures the rate of intensity fluctuations over time.

-

-

Data Analysis:

-

The software generates an autocorrelation function from the intensity fluctuation data.

-

From this function, a translational diffusion coefficient (D) is calculated.

-

The Stokes-Einstein equation is then used to calculate the hydrodynamic radius (Rh) of the particles from the diffusion coefficient.[10]

-

The software provides the mean particle size (Z-average) and a Polydispersity Index (PDI), which indicates the width of the size distribution.

-

Caption: Workflow for determining the size of DHEPC vesicles using DLS.

Chromatographic Methods

Chromatography encompasses a set of laboratory techniques for the separation of mixtures.[11] High-Performance Liquid Chromatography (HPLC) is commonly used to assess the purity of lipids like DHEPC. The separation is based on the differential partitioning of the analyte between a mobile phase and a stationary phase.[12]

Experimental Protocol (General HPLC for Purity):

-

Sample Preparation:

-

Accurately weigh and dissolve the DHEPC sample in a suitable organic solvent (e.g., chloroform/methanol mixture).

-

Dilute the sample to a concentration appropriate for the detector's linear range.

-

-

Instrument Setup:

-

Equip the HPLC system with an appropriate column (e.g., a reversed-phase C18 or a normal-phase silica column).

-

Set up the mobile phase. For reversed-phase HPLC, this might be a gradient of acetonitrile and water.

-

Set the column temperature and the mobile phase flow rate.

-

Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

-

-

Data Acquisition:

-

Inject a defined volume of the DHEPC sample onto the column.

-

The detector (e.g., Evaporative Light Scattering Detector - ELSD, or UV detector if the lipid has a chromophore) records the signal as components elute from the column.

-

-

Data Analysis:

-

A chromatogram is generated, plotting detector response versus retention time.

-

The purity of the DHEPC sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Role in Biological Systems and Drug Delivery

While DHEPC is a synthetic lipid not typically found in natural biological systems, its structure as a glycerophosphocholine makes it a relevant model for studying the fundamental building blocks of cell membranes. Phospholipids are synthesized in the cell through a series of enzymatic steps, primarily occurring in the peroxisome and the endoplasmic reticulum.[13] The glycerol backbone, common to DHEPC, is a key precursor in these pathways.

Caption: Simplified pathway for the biosynthesis of phosphatidylcholines like DHEPC.

In drug development, DHEPC is primarily used to form liposomes or nanoparticles that serve as drug delivery vehicles.[14] These lipid-based carriers can encapsulate both hydrophilic and hydrophobic drugs, potentially improving their solubility, stability, and pharmacokinetic profiles.[15][16][17] The ability to control the physicochemical properties of liposomes by selecting specific lipids like DHEPC is a cornerstone of modern drug delivery design.[18][19]

References

- 1. 1,2-Diheptanoyl-sn-glycero-3-phosphocholine | C22H44NO8P | CID 181610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 4. phase-trans.msm.cam.ac.uk [phase-trans.msm.cam.ac.uk]

- 5. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. news-medical.net [news-medical.net]

- 9. youtube.com [youtube.com]

- 10. bettersizeinstruments.com [bettersizeinstruments.com]

- 11. medmuv.com [medmuv.com]

- 12. Chromatography [web.njit.edu]

- 13. Structural and functional roles of ether lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DDPC, 3436-44-0 | BroadPharm [broadpharm.com]

- 15. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijpsjournal.com [ijpsjournal.com]

- 17. Liposome: composition, characterisation, preparation, and recent innovation in clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. eijppr.com [eijppr.com]

- 19. Influence of Lipid Composition, pH, and Temperature on Physicochemical Properties of Liposomes with Curcumin as Model Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,2-diheneicosanoyl-sn-glycero-3-phosphocholine (21:0 PC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-diheneicosanoyl-sn-glycero-3-phosphocholine, commonly referred to as 21:0 PC, is a synthetic, saturated phosphatidylcholine. It is distinguished by the presence of two 21-carbon heneicosanoyl fatty acid chains esterified to the sn-1 and sn-2 positions of the glycerol backbone. Due to the odd number of carbons in its fatty acid chains, 21:0 PC is not typically found in significant quantities in most biological systems. This characteristic makes it an invaluable tool in the field of lipidomics, particularly as an internal standard for the accurate quantification of phospholipids in complex biological samples by mass spectrometry. This guide provides a comprehensive overview of the chemical and physical properties of 21:0 PC, detailed experimental protocols for its use, and a summary of its primary applications in research.

Physicochemical Properties

The unique physical and chemical properties of this compound are foundational to its application in research. A summary of these key properties is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₅₀H₁₀₀NO₈P | [1] |

| Molecular Weight | 874.305 g/mol | [1] |

| CAS Number | 253685-28-8 | [2] |

| Physical Form | Powder | [3] |

| Phase Transition Temperature (Tm) | 71°C | [1] |

| Purity | >99% (TLC) | [3] |

| Storage Temperature | -20°C | [3] |

Synthesis

While this compound is commercially available, understanding its synthesis can be valuable for specialized applications or custom isotopic labeling. A general and robust method for the synthesis of diacyl-sn-glycero-3-phosphocholines is the Steglich esterification.

General Synthesis Protocol: Steglich Esterification

This protocol is a general method for the acylation of sn-glycero-3-phosphocholine (GPC) with heneicosanoic acid.

Materials:

-

sn-glycero-3-phosphocholine (GPC)

-

Heneicosanoic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous chloroform

-

Silica gel for column chromatography

-

Appropriate solvent system for chromatography (e.g., chloroform/methanol/water mixtures)

Procedure:

-

Preparation of GPC-Silica Complex: Dissolve GPC in methanol and add it dropwise to silica gel. Concentrate the mixture under vacuum to obtain a dry, free-flowing powder. This increases the surface area of GPC for the reaction.

-

Esterification Reaction: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine the GPC-silica complex, heneicosanoic acid (in molar excess), and DMAP in anhydrous chloroform.

-

Add a solution of DCC in anhydrous chloroform to the reaction mixture.

-

Stir the reaction at room temperature for 48-72 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent gradient to elute the desired this compound.

-

Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Applications in Research

The primary application of this compound is as an internal standard in lipidomics research. Its non-physiological nature allows for its addition to biological samples at a known concentration to account for variations in lipid extraction efficiency and instrument response during mass spectrometry analysis.

Use as an Internal Standard in Lipidomics

Accurate quantification of lipids in biological matrices is challenging due to the chemical diversity of lipid species and potential for sample loss during extraction. The use of an internal standard that is chemically similar to the analytes of interest but distinguishable by mass is crucial. 21:0 PC serves this purpose for the quantification of phosphatidylcholines and other phospholipid classes.

Experimental Workflow for Lipidomics Analysis using 21:0 PC as an Internal Standard

Caption: Lipidomics workflow using 21:0 PC as an internal standard.

Detailed Experimental Protocol: Lipid Extraction and Quantification from Plasma

This protocol outlines a standard procedure for the extraction and quantification of phospholipids from plasma using 21:0 PC as an internal standard.

Materials:

-

Plasma sample

-

This compound (internal standard solution of known concentration in chloroform/methanol)

-

Chloroform

-

Methanol

-

Water (LC-MS grade)

-

Centrifuge

-

Nitrogen evaporator

-

Autosampler vials

Procedure:

-

Sample Preparation: Thaw plasma samples on ice.

-

Internal Standard Spiking: In a glass tube, add a known amount of the this compound internal standard solution to an aliquot of the plasma sample.

-

Lipid Extraction (Folch Method): a. Add a 2:1 (v/v) mixture of chloroform:methanol to the plasma sample containing the internal standard. b. Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation. c. Add water to the mixture to induce phase separation. d. Centrifuge the sample to separate the aqueous (upper) and organic (lower) phases.

-

Collection of Lipid Extract: Carefully collect the lower organic phase, which contains the lipids, and transfer it to a new glass tube.

-

Drying: Evaporate the solvent from the lipid extract under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water).

-

LC-MS/MS Analysis: a. Inject the reconstituted sample into an LC-MS/MS system. b. Separate the lipid species using a suitable chromatography column (e.g., C18). c. Detect and quantify the lipid species using a mass spectrometer operating in a mode that allows for the detection of the precursor and fragment ions of the target lipids and the 21:0 PC internal standard.

-

Data Analysis: a. Integrate the peak areas of the endogenous phospholipids and the 21:0 PC internal standard. b. Calculate the concentration of each endogenous phospholipid by comparing its peak area to the peak area of the known concentration of the 21:0 PC internal standard.

Biological Relevance and Future Directions

While the primary role of this compound in research is as an analytical tool, the broader class of phosphatidylcholines is fundamental to cellular biology. Phosphatidylcholines are major components of cellular membranes, contributing to their structural integrity and fluidity. They are also involved in various signaling pathways and serve as precursors for bioactive lipids.

The study of long-chain saturated phospholipids like 21:0 PC can provide insights into the biophysical properties of membranes. The high phase transition temperature of 21:0 PC (71°C) indicates that at physiological temperatures, it would exist in a highly ordered gel phase. This property can be exploited in model membrane studies to investigate the effects of lipid packing and domain formation on membrane protein function and other cellular processes.

Future research may explore the use of 21:0 PC in more complex biological investigations. For instance, its incorporation into artificial membranes or liposomes could be used to study the influence of membrane thickness and rigidity on the activity of membrane-bound enzymes or transporters. Furthermore, the synthesis of isotopically labeled versions of 21:0 PC can expand its utility in metabolic flux analysis studies, allowing for the tracing of lipid metabolic pathways in greater detail.

Conclusion

This compound is a specialized yet crucial tool for researchers in lipidomics and membrane biology. Its well-defined physicochemical properties and non-natural origin make it an ideal internal standard for the accurate quantification of phospholipids. The experimental protocols provided in this guide offer a practical framework for its application in a laboratory setting. As analytical techniques continue to advance, the role of high-purity, synthetic lipids like 21:0 PC will undoubtedly become even more significant in unraveling the complexities of lipid metabolism and function in health and disease.

References

A Comprehensive Technical Guide to 1,2-diheneicosanoyl-sn-glycero-3-phosphocholine (21:0 PC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-diheneicosanoyl-sn-glycero-3-phosphocholine, commonly abbreviated as 21:0 PC, is a synthetic, saturated phosphatidylcholine containing two 21-carbon heneicosanoyl fatty acid chains. Its well-defined structure and physical properties make it a valuable tool in biophysical research, particularly in the study of lipid membranes, and as an internal standard in lipidomics. This technical guide provides an in-depth overview of 21:0 PC, including its physicochemical properties, experimental methodologies for its use, and its relevance in biological systems.

Physicochemical Properties of 21:0 PC

The distinct properties of 21:0 PC are primarily dictated by its long, saturated acyl chains. These characteristics influence its behavior in aqueous environments and its interactions with other molecules.

| Property | Value | Reference |

| Abbreviation | 21:0 PC; PC(21:0/21:0) | [1] |

| Molecular Formula | C₅₀H₁₀₀NO₈P | [1] |

| Molecular Weight | 874.30 g/mol | [2] |

| Physical Form | Powder | [2] |

| Assay | >99% (TLC) | [2] |

| Storage Temperature | -20°C | [2] |

| Transition Temp (Tm) | 71°C | [1][3] |

Experimental Protocols

Liposome Preparation using 21:0 PC

Liposomes are artificially prepared vesicles composed of a lipid bilayer and are widely used as a model for cell membranes and for drug delivery. The high transition temperature of 21:0 PC is a critical factor to consider during their preparation.

Thin-Film Hydration Method:

-

Lipid Film Formation:

-

Dissolve 21:0 PC in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.[4]

-

Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.

-

To ensure complete removal of the solvent, place the flask under a high vacuum for at least one hour.[5]

-

-

Hydration:

-

Hydrate the lipid film with an aqueous buffer of choice. The temperature of the buffer should be maintained above the transition temperature (Tm) of 21:0 PC (i.e., >71°C) to ensure proper lipid hydration and vesicle formation.[4]

-

Vortex the mixture intermittently to facilitate the formation of multilamellar vesicles (MLVs).

-

-

Vesicle Sizing (Optional):

-

To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to extrusion or sonication.

-

Extrusion: Repeatedly pass the MLV suspension through polycarbonate filters with a defined pore size (e.g., 100 nm) using a lipid extruder. This process should also be performed at a temperature above the Tm.

-

Sonication: Use a probe or bath sonicator to reduce the size of the vesicles. Temperature control is crucial to prevent lipid degradation.

-

A general workflow for liposome preparation is illustrated below:

Caption: Workflow for preparing unilamellar vesicles from 21:0 PC.

Analysis by Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the heat flow associated with phase transitions in materials. For phospholipids, DSC is instrumental in determining the gel-to-liquid crystalline phase transition temperature (Tm).

Protocol Outline:

-

Sample Preparation: Prepare a hydrated liposome suspension of 21:0 PC as described above. The lipid concentration typically ranges from 1 to 10 mg/mL.

-

DSC Analysis:

-

Load the liposome suspension into the sample pan of the DSC instrument. Use the hydration buffer as the reference.

-

Equilibrate the sample at a temperature below the expected Tm.

-

Scan the temperature at a controlled rate (e.g., 1-2°C/min) through the transition region.

-

The resulting thermogram will show an endothermic peak, the maximum of which corresponds to the Tm.[6][7]

-

The expected Tm for 21:0 PC is 71°C.[1][3] The sharpness of the transition peak can provide information about the cooperativity of the transition and the purity of the lipid.

Mass Spectrometry (MS) Analysis and Use as an Internal Standard

Due to its synthetic nature and odd-numbered carbon chains, 21:0 PC is not typically found in biological samples, making it an excellent internal standard for lipidomics studies.[2]

Protocol for Use as an Internal Standard:

-

Sample Preparation:

-

Spike the lipid extract from the biological sample with a known amount of 21:0 PC.[8]

-

For positive-ion mode analysis, the sample can be diluted in a solvent mixture such as methanol:chloroform (1:1, v/v) containing an alkali metal salt (e.g., lithium chloride) to promote the formation of specific adducts.[8]

-

-

Mass Spectrometry Analysis:

-

Analyze the sample using a mass spectrometer, often coupled with liquid chromatography (LC-MS).

-

In positive-ion mode, phosphatidylcholines are typically detected as protonated molecules [M+H]⁺ or adducts with alkali metals like sodium [M+Na]⁺ or lithium [M+Li]⁺.[8] A precursor ion scan for m/z 184 (the phosphocholine headgroup) is a common method for specifically detecting PCs.[9][10]

-

In negative-ion mode, PCs can be detected as adducts with anions like acetate [M+CH₃COO]⁻ or chloride [M+Cl]⁻.[10]

-

-

Quantification:

-

The signal intensity of the endogenous lipids is normalized to the signal intensity of the 21:0 PC internal standard. This corrects for variations in sample extraction, processing, and instrument response, allowing for accurate quantification.

-

The following diagram illustrates the general workflow for using 21:0 PC as an internal standard in a lipidomics experiment.

Caption: Use of 21:0 PC as an internal standard in lipidomics.

Role in Biological Systems and Drug Development

While 21:0 PC itself is a synthetic lipid, the study of very-long-chain saturated fatty acids (VLCFAs) and their corresponding phosphatidylcholines (VLCFA-PCs) is of significant biological interest.

-

Membrane Structure and Function: VLCFA-PCs are found in various mammalian tissues, including the brain and retina.[11][12] Their presence is thought to be crucial for the structure and function of specialized membranes, such as synaptic vesicles and photoreceptor outer segments.[12] The biosynthesis of VLCFAs is carried out by a family of enzymes called ELOVLs (Elongation of Very Long Chain Fatty Acids).[12]

-

Signaling: While the direct signaling roles of saturated VLCFA-PCs are still under investigation, VLCFAs are precursors for other signaling molecules like ceramides.[13] In the retina, very-long-chain polyunsaturated fatty acids (VLC-PUFAs) incorporated into phosphatidylcholines are essential for photoreceptor survival and function.[12]

-

Drug Development: In drug development, saturated phosphatidylcholines like 21:0 PC can be used to formulate liposomes with high stability and a defined phase transition temperature. This is particularly relevant for creating thermostable drug delivery systems and for studying the interaction of drugs with membranes in the gel phase. The well-defined nature of synthetic lipids like 21:0 PC also makes them ideal for creating model membranes to study drug-lipid interactions and the influence of membrane properties on the function of membrane-associated proteins.

A simplified representation of the biosynthesis and incorporation of VLCFAs into phosphatidylcholines is shown below.

Caption: Biosynthesis and roles of very-long-chain fatty acid PCs.

Conclusion

This compound (21:0 PC) is a valuable synthetic phospholipid for researchers in lipid science and drug development. Its well-characterized physicochemical properties, particularly its high phase transition temperature, make it an excellent component for creating stable model membranes. Furthermore, its use as an internal standard in mass spectrometry-based lipidomics is crucial for accurate quantification of endogenous phospholipids. While research into the specific biological roles of 21:0 PC is limited, the broader study of very-long-chain saturated phosphatidylcholines continues to reveal their importance in the structure and function of specialized mammalian cell membranes. This technical guide provides a foundational understanding and practical protocols to facilitate the effective use of 21:0 PC in a research setting.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. 21:0 PC powder 99 (TLC) Avanti Polar Lipids [sigmaaldrich.com]

- 3. avantiresearch.com [avantiresearch.com]

- 4. mdpi.com [mdpi.com]

- 5. Liposome Preparation. [bio-protocol.org]

- 6. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. akjournals.com [akjournals.com]

- 8. A shotgun lipidomics approach in Sinorhizobium meliloti as a tool in functional genomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitation of isobaric phosphatidylcholine species in human plasma using a hybrid quadrupole linear ion-trap mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. Molecular species of phosphatidylcholine containing very long chain fatty acids in human brain: enrichment in X-linked adrenoleukodystrophy brain and diseases of peroxisome biogenesis brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Very long-chain fatty acids support synaptic structure and function in the mammalian retina | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]

- 13. Role of a New Mammalian Gene Family in the Biosynthesis of Very Long Chain Fatty Acids and Sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

Diethyl Pyrocarbonate (DEPC): A Technical Guide for Researchers

An in-depth examination of the properties, applications, and experimental protocols for Diethyl Pyrocarbonate (DEPC), a crucial reagent for researchers in molecular biology and protein sciences.

This technical guide provides a comprehensive overview of Diethyl Pyrocarbonate (DEPC), a chemical agent widely used in laboratory settings. This document details its chemical properties, primary applications in RNase inactivation and protein modification, and provides detailed experimental protocols for its use. This guide is intended for researchers, scientists, and drug development professionals who utilize DEPC in their experimental workflows.

Core Properties of Diethyl Pyrocarbonate

DEPC, also known as diethyl dicarbonate, is a highly reactive chemical compound. Its utility in the laboratory stems from its ability to covalently modify specific amino acid residues in proteins, leading to their inactivation.

| Property | Value | Source(s) |

| CAS Number | 1609-47-8 | [1][2] |

| Molecular Formula | C₆H₁₀O₅ | [1][2][3] |

| Molecular Weight | 162.14 g/mol | [3] |

Applications in Research

DEPC has two primary applications in the research laboratory: the inactivation of Ribonucleases (RNases) to protect RNA samples from degradation, and the covalent labeling of proteins to study their structure and function.

RNase Inactivation

Ribonucleases are ubiquitous and highly stable enzymes that can rapidly degrade RNA, compromising experiments such as gene expression analysis. DEPC is a potent inhibitor of RNases.[4] It achieves this by covalently modifying the histidine, lysine, cysteine, and tyrosine residues within the enzyme's active site, thereby irreversibly inactivating it.[5] DEPC-treated water is a staple in laboratories working with RNA to ensure that all solutions and equipment are free from RNase contamination.[5]

Protein Modification and Structural Analysis

DEPC is also a valuable tool for studying protein structure and function. As a covalent labeling reagent, it can be used to modify solvent-accessible amino acid side chains.[6][7] By analyzing the modified residues using techniques like mass spectrometry, researchers can gain insights into a protein's higher-order structure, protein-ligand interactions, and protein complexes.[6][7] DEPC is particularly effective as it can label up to 30% of the residues in an average protein.[6]

Experimental Protocols

Protocol 1: Preparation of DEPC-Treated Water for RNase-Free Applications

This protocol describes the standard procedure for preparing DEPC-treated water to inactivate RNases in solutions and on labware.

Materials:

-

Diethyl Pyrocarbonate (DEPC)

-

Nuclease-free water

-

Autoclavable glass bottle

-

Stir plate and stir bar

Procedure:

-

Add 0.1% (v/v) DEPC to the desired volume of nuclease-free water in an autoclavable bottle (e.g., 1 ml of DEPC to 1 L of water).[3][4]

-

Stir the solution vigorously for at least 1-2 hours at room temperature, or until the DEPC globules have completely dissolved.[3][8]

-

Incubate the solution for at least 2 hours at 37°C or overnight at room temperature to allow the DEPC to react with any contaminating RNases.[4][5]

-

Crucially, autoclave the DEPC-treated water for at least 15-20 minutes to inactivate the DEPC. [4][9] Autoclaving breaks down DEPC into ethanol and carbon dioxide.[4] Residual DEPC can modify purine residues in RNA, inhibiting downstream applications like in vitro transcription.[5]

-

Allow the water to cool completely before use. The faint fruity smell of DEPC should be gone after proper autoclaving.[10]

Important Considerations:

-

DEPC is a suspected carcinogen and should be handled with care in a fume hood while wearing appropriate personal protective equipment.[11]

-

DEPC is unstable in the presence of nucleophiles. Therefore, it cannot be used to treat solutions containing Tris or HEPES buffers, as the amine groups in these buffers will inactivate the DEPC.[5] To prepare these buffers for RNA work, use previously DEPC-treated and autoclaved water.

Protocol 2: Covalent Labeling of Proteins with DEPC for Mass Spectrometry Analysis

This protocol outlines a general workflow for using DEPC to covalently label proteins to study their higher-order structure.

Materials:

-

Protein of interest

-

DEPC

-

Non-nucleophilic buffer (e.g., 10 mM MOPS, pH 7.4)[6]

-

Quenching reagent (e.g., imidazole)

-

Reagents for protein digestion (e.g., trypsin)

-

Mass spectrometer

Procedure:

-

Prepare the protein solution in a non-nucleophilic buffer such as MOPS. Buffers containing amines like Tris or HEPES must be avoided.[6]

-

Prepare a fresh stock solution of DEPC in a dry organic solvent like acetonitrile.[12]

-

Initiate the labeling reaction by adding a specific molar excess of DEPC to the protein solution. The reaction is typically carried out for a short duration (e.g., 1 minute) at a controlled temperature (e.g., 37°C).[13]

-

Quench the reaction by adding a nucleophilic reagent, such as imidazole, to consume any unreacted DEPC.

-

Proceed with standard proteomics sample preparation steps, including proteolytic digestion of the labeled protein.[6]

-

Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the sites of DEPC modification.[6][7] The mass shift caused by the carbethoxy group from DEPC allows for the precise localization of the modification.

Mechanism of Action and Signaling Pathways

DEPC's mechanism of action is rooted in its electrophilic nature, allowing it to react with nucleophilic side chains of amino acids. The primary targets are the imidazole ring of histidine, and to a lesser extent, the primary amines of lysine, and the hydroxyl and thiol groups of tyrosine, serine, threonine, and cysteine.[5][14] This covalent modification, specifically carbethoxylation, alters the protein's structure and, in the case of enzymes like RNases, ablates their catalytic activity.[4]

While DEPC is a powerful tool for modifying proteins, it is not considered a signaling molecule and does not participate in or modulate specific intracellular signaling pathways in a physiological context. Its effects are a result of direct, non-specific chemical modification of proteins. However, its ability to modify specific amino acid residues has been utilized to probe the function of certain proteins involved in signaling. For instance, DEPC has been used to study the role of histidine residues in the activity of ATP-sensitive potassium channels and in the mechanism of central chemoreception.[15][16] In these cases, DEPC is used as an external tool to investigate a signaling component, rather than being a part of the pathway itself.

References

- 1. researchgate.net [researchgate.net]

- 2. How does DEPC work to inactivate RNases - General Lab Techniques [protocol-online.org]

- 3. geneticeducation.co.in [geneticeducation.co.in]

- 4. bitesizebio.com [bitesizebio.com]

- 5. Diethyl pyrocarbonate - Wikipedia [en.wikipedia.org]

- 6. Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry [jove.com]

- 8. magen-tec.com [magen-tec.com]

- 9. wordpress.clarku.edu [wordpress.clarku.edu]

- 10. DEPC - OpenWetWare [diyhpl.us]

- 11. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. Improved Protein Surface Mapping Using Diethylpyrocarbonate with Mass Spectrometric Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Diethylpyrocarbonate Labeling for the Structural Analysis of Proteins: Label Scrambling in Solution and How to Avoid it - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Diethyl pyrocarbonate, a histidine-modifying agent, directly stimulates activity of ATP-sensitive potassium channels in pituitary GH(3) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Diethyl pyrocarbonate (an imidazole binding substance) inhibits rostral VLM CO2 sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Thermal Behavior of DHEPC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the phase transition properties of 1,2-diheptanoyl-sn-glycero-3-phosphocholine (DHEPC). Understanding the thermal behavior of lipids is critical for the rational design of lipid-based drug delivery systems, the reconstitution of membrane proteins, and biophysical studies of model membranes. While a distinct gel-to-liquid crystalline phase transition temperature (Tm) is a hallmark of many phospholipids, this guide clarifies the unique thermal characteristics of DHEPC and provides a comparative context with other commonly used lipids.

Phase Transition Temperature of DHEPC: The Absence of a Transition

1,2-diheptanoyl-sn-glycero-3-phosphocholine (DHEPC) is a synthetic phosphatidylcholine with short seven-carbon acyl chains (7:0). Due to these short chains, DHEPC does not exhibit a distinct gel-to-liquid crystalline phase transition temperature (Tm) within the temperature ranges typically investigated for phospholipids. This behavior is analogous to other short-chain phospholipids and the structurally related diphytanoylphosphatidylcholine (DPhPC), which is known for the absence of phase transitions over a broad temperature spectrum. The lack of a defined Tm is a critical physical property that makes DHEPC and similar lipids useful for creating stable, non-phase-separating model membranes and for solubilizing membrane proteins. DHEPC is commonly used in the formation of lipid bilayers and mixed micelles and has a critical micelle concentration (CMC) of 1.6 mM.[1]

Comparative Phase Transition Temperatures of Common Phospholipids

To provide a framework for understanding the thermal behavior of DHEPC, the following table summarizes the main phase transition temperatures (Tm) for a selection of common glycerophospholipids. This data is essential for researchers when selecting lipids for specific applications where temperature-dependent membrane properties are a factor.

| Phospholipid (Abbreviation) | Acyl Chain Composition | Main Phase Transition Temperature (Tm) in °C |

| DHEPC | (7:0/7:0) | No detectable transition |

| DLPC | (12:0/12:0) | -2 |

| DMPC | (14:0/14:0) | 24 |

| DPPC | (16:0/16:0) | 41 |

| DSPC | (18:0/18:0) | 55 |

| DOPC | (18:1/18:1) | -17 |

| POPC | (16:0/18:1) | -2 |

This table compiles data from various sources for comparative purposes.[2][3]

Experimental Protocol: Determination of Phospholipid Phase Transitions by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a primary thermoanalytical technique used to measure the heat changes that occur in a sample as it is heated or cooled.[4] This method is highly sensitive for detecting the enthalpy changes associated with lipid phase transitions.

Principle

DSC measures the difference in heat flow between a sample (e.g., a lipid dispersion) and a reference (the buffer) as a function of temperature. When the lipid sample undergoes a phase transition, it will either absorb (endothermic) or release (exothermic) heat, resulting in a peak in the DSC thermogram. The peak's apex corresponds to the phase transition temperature (Tm), and the area under the peak is proportional to the enthalpy change (ΔH) of the transition.

Materials and Equipment

-

High-purity phospholipid (e.g., DMPC as a positive control, and DHEPC for investigation)

-

High-purity water or appropriate buffer (e.g., PBS)

-

Volumetric flasks and pipettes

-

Vortex mixer

-

Bath sonicator or extruder

-

Differential Scanning Calorimeter with hermetically sealed pans

Sample Preparation (Multilamellar Vesicles - MLVs)

-

Lipid Film Hydration: A known quantity of the phospholipid is dissolved in an organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask. The solvent is then evaporated under a stream of nitrogen gas, followed by drying under high vacuum for several hours to form a thin lipid film on the flask's interior.

-

Hydration: The lipid film is hydrated with a precise volume of the desired aqueous buffer at a temperature well above the expected Tm of the lipid (for lipids with a known transition). For DHEPC, hydration can be performed at room temperature. The final lipid concentration is typically in the range of 1-10 mg/mL.

-

Vesicle Formation: The hydrated lipid suspension is vortexed vigorously to form multilamellar vesicles (MLVs). For more uniform vesicle populations, the suspension can be subjected to several freeze-thaw cycles.

DSC Measurement

-

Sample Loading: A precise volume of the lipid dispersion is loaded into a DSC sample pan, and an equal volume of the reference buffer is loaded into a reference pan. Both pans are hermetically sealed.

-

Thermal Scan: The sample and reference pans are placed in the calorimeter. The system is then subjected to a controlled temperature program. A typical scan rate for lipids is 1-2°C per minute. The temperature range should bracket the expected phase transition. For a lipid with an unknown or absent transition like DHEPC, a broad range (e.g., -20°C to 80°C) is scanned.

-

Data Acquisition: The differential heat flow between the sample and reference is recorded as a function of temperature.

Data Analysis

The resulting thermogram is analyzed to identify any endothermic or exothermic peaks. For a lipid like DPPC, a sharp endothermic peak corresponding to its main phase transition will be observed. For DHEPC, the absence of such a peak over a wide temperature range would confirm the lack of a phase transition.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the phase transition temperature of a phospholipid using Differential Scanning Calorimetry.

Caption: Workflow for DSC analysis of phospholipid phase transitions.

References

DHEPC lipid in aqueous solution behavior

An In-Depth Technical Guide to the Aqueous Behavior of DHEPC

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-diheptanoyl-sn-glycero-3-phosphocholine (DHEPC) is a synthetic, short-chain saturated phospholipid that plays a significant role in membrane biophysics and drug delivery research.[1] Its structure consists of a glycerophosphocholine head group with two seven-carbon heptanoyl chains attached at the sn-1 and sn-2 positions.[1] This amphipathic nature—possessing both a hydrophilic head and hydrophobic tails—governs its behavior in aqueous solutions, where it self-assembles into various structures.[2]

Due to its short acyl chains, DHEPC is more water-soluble than its long-chain counterparts and acts as a detergent-like lipid. It is most frequently used not in isolation, but as a component in mixed lipid systems, such as bicelles, where it forms the rim of a disc-like lipid bilayer structure.[1][3] These properties make DHEPC an invaluable tool for solubilizing, stabilizing, and studying membrane proteins, as well as for creating novel drug delivery vehicles like ultradeformable liposomes.[2][4][5] This guide provides a comprehensive overview of the physicochemical properties, aggregation behavior, and key experimental methodologies related to DHEPC in aqueous solutions.

Physicochemical Properties

The behavior of DHEPC in an aqueous environment is dictated by its molecular structure. Its dual-chain nature provides stability in forming bilayer-like structures, while the short chain length confers detergent properties, including a relatively high critical micelle concentration (CMC).[1][2]

Table 1: Physicochemical Properties of DHEPC

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | C₂₂H₄₄NO₈P | [1][6] |

| Molecular Weight | 481.56 g/mol | [2][6] |

| CAS Number | 39036-04-9 | [1] |

| Lipid Type | Diacyl-Phosphatidylcholine (PC) | [2][6] |

| Acyl Chain | Heptanoyl (7:0) | [1] |

| Critical Micelle Concentration (CMC) | 1.6 mM in water | [1] |

| Solubility | Soluble in organic solvents (Methanol, Chloroform, Ethanol >30 mg/ml, DMSO >7 mg/ml). In aqueous buffer (PBS, pH 7.2), solubility is >250 µg/ml. | [2][7] |

| Appearance | White solid |[2] |

Critical Micelle Concentration (CMC)

The CMC is the concentration above which surfactant monomers spontaneously associate to form larger aggregates, such as micelles.[8][9] Below the CMC, DHEPC exists primarily as individual monomers in solution. Once the concentration reaches 1.6 mM, the formation of micelles becomes thermodynamically favorable, and additional DHEPC molecules will predominantly form or join micelles.[1] This transition dramatically changes the properties of the solution, such as its ability to solubilize hydrophobic molecules.[9] The relatively high CMC of DHEPC compared to long-chain lipids is a direct consequence of its shorter, more water-soluble acyl chains.

Phase Transition Temperature (Tₘ)

The main phase transition temperature (Tₘ) is the temperature at which a lipid bilayer transitions from a tightly packed, ordered gel phase to a more fluid, liquid-crystalline phase. For short-chain lipids like DHEPC that form micelles, this property is less relevant than for vesicle-forming long-chain lipids. A differential scanning calorimetry (DSC) study on 1,2-di-n-heptadecanoyl phosphatidylcholine (a C17 chain lipid, not C7 DHEPC) showed clear pre-transition and main transition peaks.[6] However, specific experimental Tₘ data for pure DHEPC (C7) micelles or vesicles is not prominently available, likely because it readily forms micelles at room temperature and is typically used in mixed lipid systems below the Tₘ of the co-lipid.

Self-Assembly and Aggregation Behavior

The primary characteristic of DHEPC in water is its ability to self-assemble. This behavior is governed by the hydrophobic effect, where the nonpolar acyl chains are shielded from water by forming aggregates that expose their polar headgroups to the aqueous environment.

Monomer-Micelle Equilibrium

The fundamental equilibrium for DHEPC in solution is between its monomeric and micellar states. This relationship is highly dependent on concentration.

Caption: Logical relationship of DHEPC state in aqueous solution.

Bicelle Formation

DHEPC is a cornerstone in the formation of bicelles, which are discoidal lipid structures used extensively in structural biology to mimic a small patch of a cell membrane.[1] In the most common formulation, a long-chain phospholipid like 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) forms the planar bilayer region, while DHEPC molecules shield the hydrophobic edges, acting as a "rim".[1][3]

The properties of these bicelles are highly dependent on the molar ratio (q) of the long-chain lipid to the short-chain lipid (q = [DMPC]/[DHEPC]).[1]

Table 2: Typical Compositions for DMPC/DHEPC Bicelle Formation

| Molar Ratio (q) | Total Lipid Conc. | Temperature | Resulting Structure | Source(s) |

|---|---|---|---|---|

| < 2.5 | 15% (w/v) | Room Temp | Isotropic, small aggregates (micellar) | [1] |

| 2.5 - 4.0 | 15-25% (w/v) | > Tₘ of DMPC | Disc-shaped bicelles suitable for NMR | [1][2] |

| > 7.5 | Variable | Variable | Vesicle-like or lamellar structures |[1] |

Experimental Protocols

Characterizing the behavior of DHEPC requires specific biophysical techniques. Detailed protocols for the most common analyses are provided below.

Protocol: Determination of Critical Micelle Concentration (CMC)

This protocol uses a fluorescence-based assay with a hydrophobic probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), which exhibits low fluorescence in polar environments (water) but high fluorescence when partitioned into the hydrophobic core of a micelle.[7][10]

Methodology:

-

Stock Solution Preparation:

-

Prepare a concentrated stock solution of DHEPC (e.g., 20 mM) in a suitable aqueous buffer (e.g., PBS, pH 7.4). Ensure complete dissolution.

-

Prepare a stock solution of the fluorescent probe DPH (e.g., 1-4 mM) in an organic solvent like tetrahydrofuran (THF).[10]

-

-

Serial Dilutions:

-

Create a series of DHEPC dilutions from the stock solution, covering a concentration range both below and above the expected CMC (e.g., 0.1 mM to 10 mM).

-

-

Probe Addition:

-

Equilibration:

-

Gently mix and allow the samples to equilibrate for a set period (e.g., 1-2 hours, or overnight) in the dark to allow for probe partitioning.[10]

-

-

Fluorescence Measurement:

-

Using a fluorometer, measure the fluorescence intensity of each sample. For DPH, typical wavelengths are ~358 nm for excitation and ~430 nm for emission.[7]

-

-

Data Analysis:

-

Plot the fluorescence intensity (Y-axis) against the logarithm of the DHEPC concentration (X-axis).

-

The resulting plot will show two distinct linear regions: a flat baseline at low concentrations and a steeply rising slope at high concentrations.

-

The CMC is determined from the intersection point of the two extrapolated lines.[7]

-

Caption: Experimental workflow for CMC determination via fluorescence.

Protocol: Preparation of DMPC/DHEPC Bicelles

This protocol describes a common method for forming DMPC/DHEPC bicelles for structural biology applications.[2]

Methodology:

-

Lipid Preparation:

-

Weigh out the desired amounts of lyophilized DMPC and DHEPC powders to achieve the target molar ratio q (e.g., q=3.0).

-

Thoroughly mix the lipid powders or co-dissolve them in chloroform, followed by complete removal of the organic solvent under a stream of nitrogen and then under vacuum to form a thin lipid film.

-

-

Hydration:

-

Homogenization (Optional but Recommended):

-

Verification:

-

The final solution should be clear and slightly viscous. The formation of bicelles can be verified using techniques like ³¹P-NMR, where DMPC in the bilayer and DHEPC at the rim will show distinct chemical shifts, or by Dynamic Light Scattering (DLS).

-

Caption: Experimental workflow for preparing DMPC/DHEPC bicelles.

Protocol Outline: Micelle Size Determination by Dynamic Light Scattering (DLS)

DLS measures the hydrodynamic radius (Rₕ) of particles by analyzing the fluctuations in scattered light intensity caused by Brownian motion.[11]

Methodology:

-

Sample Preparation: Prepare a DHEPC solution in a filtered buffer at a concentration significantly above the CMC (e.g., 10-20 mM). Filter the final solution through a low-protein-binding syringe filter (e.g., 0.1 or 0.22 µm) to remove dust and large aggregates.

-

Viscosity Measurement: For accurate sizing, measure the dynamic viscosity of the sample solution, as it may differ from that of pure water, especially at high lipid concentrations.[12][13]

-

DLS Measurement: Place the sample in the DLS instrument and allow it to equilibrate to the desired temperature. The instrument measures the autocorrelation function of the scattered light.

-

Data Analysis: The instrument's software uses the autocorrelation function to calculate the diffusion coefficient (D). The hydrodynamic radius (Rₕ) is then calculated using the Stokes-Einstein equation, which requires the measured viscosity and temperature.[11]

Applications in Research and Drug Development

The unique properties of DHEPC make it a versatile tool in several advanced research areas.

Membrane Protein Solubilization and Stabilization

Integral membrane proteins (IMPs) are notoriously difficult to study because they are unstable when removed from their native lipid environment.[4][14] DHEPC, typically as a component of bicelles or mixed micelles, provides a hydrophobic environment that mimics the membrane core, thereby stabilizing the transmembrane domains of IMPs.[15] This allows for structural determination by techniques like NMR and X-ray crystallography and for functional assays in a controlled setting.[4][16]

Caption: DHEPC provides a membrane-mimetic environment for IMPs.

Drug Delivery Systems

The ability of DHEPC to form or modify lipid assemblies is leveraged in drug delivery. When mixed with longer-chain, unsaturated lipids like 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), DHEPC can create "ultradeformable" liposomes.[5] The short DHEPC chains are thought to disrupt the packing of the longer lipids, increasing the elasticity of the liposome membrane. This enhanced flexibility can improve the ability of the liposome to penetrate biological barriers, such as the skin or tumor microenvironments, leading to more efficient drug delivery.[5]

Modulation of Protein Aggregation

DHEPC has also been shown to influence protein aggregation processes. In one study, it was found to inhibit the formation of insulin fibrils in a concentration-dependent manner.[1] This suggests that its amphipathic properties may allow it to interfere with the hydrophobic interactions that drive amyloid formation, presenting a potential avenue for therapeutic research in diseases characterized by protein misfolding.[1]

References

- 1. When detergent meets bilayer: Birth and coming of age of lipid bicelles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. avantiresearch.com [avantiresearch.com]

- 3. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 4. High-throughput stability screening for detergent-solubilized membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 7. e-portal.ccmb.res.in [e-portal.ccmb.res.in]

- 8. Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Determining the critical micelle concentration of a novel lipid-lowering agent, disodium ascorbyl phytostanyl phosphate (FM-VP4), using a fluorescence depolarization procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Micelle Characterization By Dynamic Light Scattering Bringing Viscosity Into The Equation [pharmaceuticalonline.com]

- 13. muser-my.com [muser-my.com]

- 14. Influence of Solubilizing Environments on Membrane Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structuring Detergents for Extracting and Stabilizing Functional Membrane Proteins | PLOS One [journals.plos.org]

- 16. Reconstitution of integral membrane proteins into isotropic bicelles with improved sample stability and expanded lipid composition profile - PMC [pmc.ncbi.nlm.nih.gov]

Spontaneous Vesicle Formation with Short-Chain Phospholipids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the principles and methodologies for the spontaneous formation of unilamellar vesicles utilizing short-chain phospholipids. While direct literature on 1,2-diheptanoyl-sn-glycero-3-phosphocholine (DHEPC) in spontaneous vesiculation is limited, this guide leverages the well-documented properties of the homologous 1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC) in combination with a longer-chain phospholipid, 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC), as a model system. This approach, often referred to as the bicelle dilution method, offers a straightforward and reproducible means of generating small, stable, and homogeneous unilamellar vesicles.

The underlying principle of this method is the transition from a discoidal mixed-lipid structure, known as a bicelle, to a spherical vesicle upon dilution. In the bicellar state, the longer-chain, bilayer-forming lipid (DMPC) constitutes the planar region, while the short-chain, detergent-like lipid (DHEPC or DHPC) stabilizes the high-curvature rim. Upon dilution with an aqueous buffer, the concentration of the short-chain lipid falls below its critical micelle concentration (CMC), leading to its desorption from the bicelle rim. This destabilization of the discoidal structure induces the bilayer to curve and close upon itself, forming a unilamellar vesicle.

Physicochemical Properties of Key Phospholipids

Understanding the properties of the constituent phospholipids is crucial for controlling the self-assembly process. The critical micelle concentration (CMC) is a key parameter, representing the concentration above which the surfactant-like short-chain phospholipids self-assemble into micelles.[1]

| Phospholipid | Abbreviation | Acyl Chain Length | Critical Micelle Concentration (CMC) | Reference |

| 1,2-diheptanoyl-sn-glycero-3-phosphocholine | DHEPC (7:0 PC) | 7 carbons | 1.4 mM | [2] |

| 1,2-dihexanoyl-sn-glycero-3-phosphocholine | DHPC (6:0 PC) | 6 carbons | 15 mM | [2][3] |

| 1,2-dimyristoyl-sn-glycero-3-phosphocholine | DMPC (14:0 PC) | 14 carbons | 6 nM (Critical Vesicle Concentration) | [3] |

Experimental Protocols

The following protocols are adapted from established methods for the preparation of vesicles from DMPC/DHPC mixtures and can be considered a starting point for working with DHEPC.

Protocol 1: Preparation of DMPC/DHPC Bicellar Stock Solution

This protocol details the preparation of a concentrated bicellar stock solution, which serves as the precursor to vesicle formation.

Materials:

-

1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) powder

-

1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC) powder

-

Chloroform

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Glass vials

-

Rotary evaporator or a stream of inert gas (e.g., nitrogen or argon)

-

Vacuum desiccator

-

Vortex mixer

-

Water bath sonicator

Procedure:

-

Lipid Film Formation: a. In a clean glass vial, dissolve the desired molar ratio of DMPC and DHPC in chloroform. A common starting point is a molar ratio (q) of DMPC:DHPC of 3:1. b. Remove the chloroform using a rotary evaporator or under a gentle stream of nitrogen gas to form a thin lipid film on the bottom and sides of the vial. c. Place the vial in a vacuum desiccator for at least 2 hours to remove any residual solvent.

-

Hydration: a. Hydrate the lipid film with PBS (pH 7.4) to achieve a final total lipid concentration of 15-20 mM. b. Vortex the vial vigorously for 5-10 minutes until the lipid film is fully suspended and the solution appears translucent. This indicates the formation of bicelles. c. For complete hydration, the mixture can be subjected to several freeze-thaw cycles or gentle bath sonication.

Protocol 2: Spontaneous Vesicle Formation by Dilution

This protocol describes the process of forming unilamellar vesicles by diluting the bicellar stock solution.

Materials:

-

DMPC/DHPC bicellar stock solution (from Protocol 1)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Vortex mixer

Procedure:

-

Dilution: a. Rapidly dilute a volume of the bicellar stock solution with a sufficient volume of PBS (pH 7.4) to reduce the total lipid concentration significantly. A dilution to a final lipid concentration of 0.1-1.0 mM is a typical starting point.[3] b. The dilution factor should be chosen to bring the concentration of the short-chain phospholipid (DHPC or DHEPC) well below its CMC.

-

Incubation: a. Gently vortex the diluted solution. b. Allow the solution to equilibrate at a temperature above the phase transition temperature of the long-chain phospholipid (for DMPC, Tm is ~24°C). An incubation period of 30-60 minutes is generally sufficient for the bicelle-to-vesicle transition to occur.

-

Characterization: a. The resulting vesicle suspension can be characterized for size and polydispersity using techniques such as Dynamic Light Scattering (DLS).

Quantitative Data Summary

The following table summarizes key quantitative data from studies on the DMPC/DHPC system, which can be used as a reference for expected outcomes.

| Molar Ratio (DMPC:DHPC) | Total Lipid Concentration (Initial) | Total Lipid Concentration (Final) | Resulting Structure | Average Vesicle Radius (nm) | Polydispersity | Reference |

| 3.2:1 (doped with DMPG) | 1.0 wt% | 0.25 wt% | Unilamellar Vesicles | Not specified | Monodisperse | [3] |

| Not specified (q < 0.4) | 20 mM | < 20 mM (diluted) | Vesicles | > 30 nm | Not specified | [3] |

| q = 0.5 | 50-300 mM | < 50 mM (diluted) | Bicelles transition to larger assemblies (vesicles) | Not specified | Not specified | [4] |

Visualizing the Process and Concepts

Experimental Workflow for Spontaneous Vesicle Formation

Caption: Workflow for spontaneous vesicle formation via bicelle dilution.

Conceptual Pathway of Bicelle to Vesicle Transition

Caption: Mechanism of spontaneous vesicle formation upon dilution.

References

- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 2. avantiresearch.com [avantiresearch.com]

- 3. mdpi.com [mdpi.com]

- 4. A Simple and Straightforward Approach for Generating Small, Stable, Homogeneous, Unilamellar 1-Palmitoyl 2-Oleoyl Phosphatidylcholine (POPC) Bilayer Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Preparation of 1,2-diheneicosanoyl-sn-glycero-3-phosphocholine (DHPC) Liposomes

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-diheneicosanoyl-sn-glycero-3-phosphocholine (DHPC) is a saturated, short-chain phospholipid (C21:0). Unlike common long-chain phospholipids such as DOPC or DSPC that readily form stable bilayer vesicles (liposomes), DHPC's molecular geometry and short acyl chains lead it to primarily form micelles in aqueous solutions above its critical micelle concentration.[1]

While DHPC is not typically used alone to create conventional liposomes, it serves two critical roles in the formulation of advanced lipid nanoparticle systems:

-

Formation of Bicelles for Vesicle Production: DHPC is widely used in combination with long-chain phospholipids (e.g., DMPC, POPC) to form "bicelles" or bilayered micelles. These structures can then be transformed into small, homogeneous unilamellar vesicles through methods like dilution, which offers a straightforward approach to producing stable nanoparticles.[2]

-

Membrane Fluidity and Deformability Modifier: When incorporated in small molar ratios into a bilayer composed of long-chain phospholipids, DHPC acts as a membrane-modifying agent. The mismatch in chain length creates packing defects and increases the flexibility and deformability of the liposomal membrane, which can be advantageous for certain drug delivery applications.[3]

These application notes provide detailed protocols for the preparation and characterization of lipid vesicles where DHPC is a key component.

Application Note 1: Preparation of Small Unilamellar Vesicles via Bicelle Dilution

Principle: This method leverages the differential solubility of long-chain and short-chain phospholipids. A stable bicelle structure is first formed using a mixture of a long-chain phospholipid like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and DHPC. Upon dilution, the DHPC concentration drops below what is needed to maintain the bicelle structure. Due to its higher aqueous solubility, DHPC partitions out of the lipid assembly, forcing the remaining, less soluble POPC to self-assemble into small, stable, unilamellar vesicles.[2]

Experimental Protocol

Materials:

-

1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

-

This compound (DHPC)

-

Chloroform

-

Hydration Buffer (e.g., Phosphate Buffered Saline, pH 7.4)

-

Glass conical vials

-

Nitrogen or Argon gas stream

-

Vacuum desiccator or pump

-

Vortex mixer

Procedure:

-

Lipid Preparation: In a glass conical vial, combine POPC and DHPC from their chloroform stocks to achieve a molar ratio (q-value) of 0.5 (POPC:DHPC = 1:2 molar ratio).[2]

-

Film Formation: Evaporate the chloroform under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom of the vial.

-

Solvent Removal: Place the vial in a vacuum desiccator for at least 2 hours (or overnight) to ensure complete removal of any residual organic solvent.[4][5]

-

Bicelle Hydration: Add the desired volume of hydration buffer to the dry lipid film to achieve a total lipid concentration of approximately 30 mM. Vortex the vial vigorously for 5-10 minutes until the solution becomes optically clear, indicating the formation of bicelles.[2] The mixture can be incubated overnight at room temperature to ensure complete hydration.[2]

-

Vesicle Formation by Dilution: To trigger the formation of vesicles, dilute the bicelle preparation with the hydration buffer. A significant dilution (e.g., 10-fold or greater) is typically required. The resulting vesicles are generally small and do not require further sizing steps like extrusion.

-

Storage: Store the final vesicle suspension at 4°C. These vesicles have been shown to be stable and resistant to freeze-thaw cycles.[2]

Expected Results

The bicelle dilution method typically yields a homogeneous population of small unilamellar vesicles.

| Parameter | Formulation Example | Expected Value | Reference |

| Molar Ratio (q) | POPC:DHPC (1:2) | 0.5 | [2] |

| Final Vesicle Diameter | POPC vesicles | 32 - 36 nm | [2] |

| Morphology | Unilamellar Vesicles | Homogeneous | [2] |

| Stability | Room Temperature / Freeze-Thaw | High | [2] |

Application Note 2: Preparation of Deformable Liposomes with DHPC

Principle: The inclusion of a short-chain lipid like DHPC into a bilayer of long-chain lipids (e.g., DOPC) disrupts the ordered packing of the acyl chains. This creates "free space" or packing defects within the membrane, leading to a significant increase in the bilayer's flexibility and elasticity.[3] Such "ultradeformable" liposomes can be beneficial for applications requiring passage through tight constrictions, such as dermal and transdermal drug delivery.

Experimental Protocol

Materials:

-

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

-

This compound (DHPC)

-

Cholesterol (optional, for membrane stability)

-

Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)

-

Hydration Buffer (e.g., PBS, pH 7.4)

-

Rotary evaporator

-

Liposome extruder and polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Preparation: Dissolve the long-chain lipid (DOPC) and DHPC in a chloroform-based solvent in a round-bottom flask. A common molar ratio for creating deformable vesicles is 75:25 (DOPC:DHPC).[3]

-

Thin Film Formation: Use a rotary evaporator to remove the organic solvent under reduced pressure. This will create a thin, uniform lipid film on the inner surface of the flask.[4][5][6]

-